2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1179362-81-2
VCID: VC17531073
InChI: InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21)
SMILES:
Molecular Formula: C15H10F3NO2S
Molecular Weight: 325.31 g/mol

2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid

CAS No.: 1179362-81-2

Cat. No.: VC17531073

Molecular Formula: C15H10F3NO2S

Molecular Weight: 325.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid - 1179362-81-2

Specification

CAS No. 1179362-81-2
Molecular Formula C15H10F3NO2S
Molecular Weight 325.31 g/mol
IUPAC Name 2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid
Standard InChI InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21)
Standard InChI Key LCOKCHAGERXEQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid, reflects its core structure: a phenothiazine heterocycle (two benzene rings fused via nitrogen and sulfur atoms) substituted with a trifluoromethyl group at the 2-position and an acetic acid group at the 10-position. Key identifiers include:

PropertyValueSource
CAS Registry Number1179362-81-2
Molecular FormulaC₁₅H₁₀F₃NO₂S
Molecular Weight325.31 g/mol
Standard InChIInChI=1S/C15H10F3NO2S/c16-15...

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety introduces potential for salt formation or conjugation, broadening its utility in medicinal chemistry .

Structural Analogues and Comparative Analysis

Phenothiazine derivatives exhibit diverse bioactivities depending on substituent patterns. For example:

  • Chlorpromazine (antipsychotic): Lacks the -CF₃ group but shares the phenothiazine core.

  • Trifluoperazine (antipsychotic): Features a -CF₃ group but lacks the acetic acid side chain.

The unique combination of -CF₃ and acetic acid in 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid may synergize receptor-binding affinity and pharmacokinetic properties, distinguishing it from analogues .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 2- and 10-positions requires careful control of reaction conditions.

  • Fluorine Stability: The -CF₃ group may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-neutral environments .

Physicochemical Properties

Experimental data for this specific compound remain limited, but predictions based on structural analogues (e.g., 2-(trifluoromethyl)phenothiazine ) suggest:

PropertyPredicted ValueMethod
LogP (Lipophilicity)4.91Crippen Method
Aqueous Solubility<1 mg/mL (25°C)Crippen Method
Melting Point207–209°CAnalogous Data
Enthalpy of Formation-287.71 kJ/molJoback Method

The high logP value indicates significant lipid membrane permeability, favoring blood-brain barrier penetration—a critical trait for neuroactive drugs .

Research Gaps and Future Directions

Pharmacological Profiling

No in vivo studies have been reported. Priority investigations should include:

  • Dose-Response Relationships: Acute toxicity in rodent models.

  • Target Engagement: PET imaging to assess brain penetration and D₂ receptor occupancy.

Synthetic Optimization

  • Catalyst Development: Transition-metal catalysts for regioselective trifluoromethylation.

  • Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability .

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